molecular formula C12H17NO3S B2562511 3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione CAS No. 851452-57-8

3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione

Cat. No.: B2562511
CAS No.: 851452-57-8
M. Wt: 255.33
InChI Key: ZCTMYCMIAGDAIV-UHFFFAOYSA-N
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Description

“3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione” is a chemical compound with the CAS Number: 303992-20-3 . It has a molecular weight of 241.31 . The IUPAC name for this compound is N-(4-methoxyphenyl)tetrahydro-3-thiophenamine 1,1-dioxide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 sulfone .


Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its InChI Code is 1S/C11H15NO3S/c1-15-11-4-2-9(3-5-11)12-10-6-7-16(13,14)8-10/h2-5,10,12H,6-8H2,1H3 .

Scientific Research Applications

Structural Characterization and Synthesis

  • The structural properties of β-diketones, including those with 4-methoxyphenyl components, have been examined through X-ray crystal structures, revealing their cis-diketo conformations. This foundational knowledge aids in understanding the chemical behavior and potential applications of similar compounds (Emsley et al., 1987).
  • Novel thio-substituted aminonaphthoquinones were synthesized, showcasing the versatility of thiol chemistry and its potential in medicinal chemistry applications. Such compounds could be relevant in exploring the biological activities of structurally similar molecules (Yıldız & Tuyun, 2018).
  • Research into polyesteramides with pendant functional groups includes the synthesis of derivatives with protected p-methoxy-protected thiol groups, indicating the utility of such compounds in creating materials with specific biological functionalities (Veld, Dijkstra, & Feijen, 1992).

Potential Biological Applications

  • The antioxidant and anticancer activities of novel derivatives bearing the 4-methoxyphenyl moiety were investigated, highlighting the potential of these compounds in therapeutic applications. Some derivatives exhibited significant activity, underscoring the importance of structural modifications in enhancing biological efficacy (Tumosienė et al., 2020).
  • Substituted thiophenyl derivatives of indane-1, 3-dione, which share structural similarities with the compound , have been synthesized and assessed for various biological activities, including antimicrobial and anticancer effects. This suggests potential research directions for exploring the biological relevance of similar compounds (Giles, Prakash, & Ramseshu, 2007).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTMYCMIAGDAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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